molecular formula C17H22N2O2S B5282814 4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide

Cat. No.: B5282814
M. Wt: 318.4 g/mol
InChI Key: QBGRJHSUEQIHBI-ZCXUNETKSA-N
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Description

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-methylbenzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide is unique due to its tricyclic structure, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

4-methyl-N-[(Z)-4-tricyclo[4.3.1.03,8]decanylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-2-4-15(5-3-11)22(20,21)19-18-17-10-13-6-12-7-14(8-13)16(17)9-12/h2-5,12-14,16,19H,6-10H2,1H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGRJHSUEQIHBI-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CC4CC(C3)C2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC3CC4CC(C3)C2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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